Chemical properties of 7-Bromo-4-(trifluoromethoxy)-1H-indole
Chemical properties of 7-Bromo-4-(trifluoromethoxy)-1H-indole
Technical Whitepaper: 7-Bromo-4-(trifluoromethoxy)-1H-indole
Executive Summary 7-Bromo-4-(trifluoromethoxy)-1H-indole (CAS: 1154742-52-5) represents a high-value heterocyclic scaffold in modern medicinal chemistry. Distinguished by its unique substitution pattern, this molecule integrates the lipophilic, metabolically stable trifluoromethoxy (-OCF3) group with a reactive bromine handle at the C7 position. This "push-pull" electronic profile, combined with orthogonal reactivity sites, makes it a premier building block for developing serotonin receptor modulators, antiviral agents, and CNS-active small molecules. This guide details its physicochemical profile, synthetic accessibility, and reactivity landscape.
[1][2][3][4][5][6][7][8]
| Property | Data |
| CAS Number | 1154742-52-5 |
| IUPAC Name | 7-Bromo-4-(trifluoromethoxy)-1H-indole |
| Molecular Formula | C9H5BrF3NO |
| Molecular Weight | 280.04 g/mol |
| Appearance | Off-white to pale brown crystalline solid |
| Predicted LogP | ~3.8 - 4.2 (High Lipophilicity) |
| H-Bond Donors/Acceptors | 1 / 4 |
| Electronic Character | Electron-deficient indole core due to -I (inductive) effects of -OCF3 and -Br. |
Expert Insight: The 4-trifluoromethoxy group acts as a "super-halogen," exerting strong electron-withdrawing effects (
Synthetic Accessibility
Accessing the 7-bromo-4-(trifluoromethoxy)indole core requires bypassing the natural C3-selectivity of the indole ring. The most robust synthetic routes rely on constructing the pyrrole ring onto a pre-functionalized benzene precursor.
Primary Route: Bartoli Indole Synthesis
The Bartoli Grignard synthesis is the preferred method for generating 7-substituted indoles, as it tolerates the steric congestion at the 7-position better than the Leimgruber-Batcho sequence.
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Precursor: 1-Bromo-4-(trifluoromethoxy)-2-nitrobenzene.
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Reagent: Vinylmagnesium bromide (3 equivalents).
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Mechanism: The vinyl Grignard attacks the nitro group, followed by a [3,3]-sigmatropic rearrangement and cyclization.
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Advantage: Establishes the C7-bromine and C4-OCF3 geometry before ring closure, preventing regioselectivity issues.
Figure 1: The Bartoli route ensures the integrity of the halogen substituents during ring construction.
Reactivity & Functionalization Landscape[6]
The utility of this scaffold lies in its orthogonal reactivity . The molecule presents three distinct sites for diversification, allowing for "diversity-oriented synthesis" (DOS) without protecting group manipulation.
Site A: C7-Bromine (The Handle)
The C7 position is sterically crowded but electronically primed for palladium-catalyzed cross-coupling.
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Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids.[1] Condition Note: Use sterically demanding ligands (e.g., SPhos, XPhos) to overcome the ortho-effect of the indole N-H and the C6-H.
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Buchwald-Hartwig: Amination at C7 is valuable for introducing solubility-enhancing basic amines.
Site B: C3-Hydrogen (The Engine)
Despite the electron-withdrawing nature of the 4-OCF3 and 7-Br groups, the C3 position remains the most nucleophilic site on the pyrrole ring.
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Vilsmeier-Haack: Formylation to introduce an aldehyde (precursor to tryptamines).
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Electrophilic Halogenation: Controlled bromination/iodination at C3 allows for subsequent coupling, creating a 3,7-disubstituted scaffold.
Site C: N1-Hydrogen (The Anchor)
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Alkylation/Arylation: The N-H proton is relatively acidic (pKa ~16). Deprotonation with NaH or Cs2CO3 allows for easy alkylation.
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Protection: Essential if performing lithiation chemistry to prevent N-deprotonation.
Figure 2: Strategic functionalization sites. C7 allows scaffold extension, while C3 allows pharmacophore installation.
Medicinal Chemistry Applications
The "Fluorine Effect"
The 4-trifluoromethoxy group is not merely a substituent; it is a functional determinant of the molecule's ADME (Absorption, Distribution, Metabolism, Excretion) profile.
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Metabolic Blocking: The C4 position is a common site for oxidative metabolism (hydroxylation) in simple indoles. The -OCF3 group effectively blocks this pathway, potentially extending the half-life (
) of the drug candidate. -
Conformational Bias: The -OCF3 group prefers an orthogonal conformation relative to the aromatic plane, which can induce specific binding modes in protein pockets that flat methoxy groups cannot access.
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Lipophilicity Modulation: With a Hansch
value of +1.04 (compared to -0.02 for -OCH3), the -OCF3 group significantly increases lipophilicity, aiding in membrane penetration.
Bioisosterism
This scaffold serves as a robust bioisostere for:
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7-Bromo-4-chloroindole: The OCF3 provides similar electronics but greater steric bulk and lipophilicity.
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4-Trifluoromethylindole: The oxygen linker in OCF3 adds rotational freedom and hydrogen bond accepting capability (weak) that the CF3 lacks.
Safety & Handling Protocols
While specific toxicological data for this CAS is limited, standard protocols for halogenated indoles apply.
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Hazards: Classed as an Irritant (Skin/Eye/Respiratory).[2]
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct UV exposure to prevent debromination).
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Handling: Use only in a chemical fume hood. Avoid contact with strong oxidizing agents.
References
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PubChem. (n.d.). 7-Bromoindole Compound Summary. National Library of Medicine. Retrieved from [Link] (Grounding for general 7-bromoindole properties).
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Beilstein Journals. (2020). Reaction of indoles with aromatic fluoromethyl ketones. Beilstein-Institut. Retrieved from [Link] (Context on trifluoromethyl/indole synthesis).
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MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Molecules. Retrieved from [Link] (Mechanistic insights on OCF3 group properties).
